molecular formula C18H30N4O2 B15112929 3-methoxy-N-methyl-N-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine

3-methoxy-N-methyl-N-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine

Cat. No.: B15112929
M. Wt: 334.5 g/mol
InChI Key: WBECDFIQYBNQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-methyl-N-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound with a unique structure that includes a pyrazine ring, a piperidine ring, and an oxane moiety

Preparation Methods

The synthesis of 3-methoxy-N-methyl-N-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multiple steps, starting with the preparation of the pyrazine ring and the piperidine ring separately. These rings are then linked through a series of reactions that introduce the oxane moiety and the methoxy group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-methoxy-N-methyl-N-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction rates and yields .

Scientific Research Applications

3-methoxy-N-methyl-N-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.

    Industry: It is used in the development of new polymers and other materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

3-methoxy-N-methyl-N-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine can be compared with similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution patterns on the pyrazine or piperidine rings.

    Other pyrazine derivatives: Compounds with a pyrazine ring but different substituents can be compared in terms of their chemical reactivity and biological activities.

    Piperidine derivatives: Compounds with a piperidine ring and different functional groups can be compared to highlight the unique properties of this compound.

Properties

Molecular Formula

C18H30N4O2

Molecular Weight

334.5 g/mol

IUPAC Name

3-methoxy-N-methyl-N-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine

InChI

InChI=1S/C18H30N4O2/c1-21(17-18(23-2)20-8-7-19-17)13-15-3-9-22(10-4-15)14-16-5-11-24-12-6-16/h7-8,15-16H,3-6,9-14H2,1-2H3

InChI Key

WBECDFIQYBNQNB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)CC2CCOCC2)C3=NC=CN=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.